molecular formula C19H22N2O4S B11178741 2-{[(benzylsulfonyl)acetyl]amino}-N-propylbenzamide

2-{[(benzylsulfonyl)acetyl]amino}-N-propylbenzamide

Cat. No.: B11178741
M. Wt: 374.5 g/mol
InChI Key: RBYMMBAEXARRHV-UHFFFAOYSA-N
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Description

2-{[(Benzylsulfonyl)acetyl]amino}-N-propylbenzamide is an organic compound with the molecular formula C16H16N2O4S. This compound is part of the benzamide family, which is known for its diverse applications in various fields such as medicine, chemistry, and industry .

Preparation Methods

The synthesis of 2-{[(benzylsulfonyl)acetyl]amino}-N-propylbenzamide typically involves the reaction of benzylsulfonyl chloride with acetyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The resulting intermediate is then reacted with N-propylbenzamide under controlled conditions to yield the final product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

2-{[(Benzylsulfonyl)acetyl]amino}-N-propylbenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzylsulfonyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines .

Scientific Research Applications

2-{[(Benzylsulfonyl)acetyl]amino}-N-propylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(benzylsulfonyl)acetyl]amino}-N-propylbenzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence oxidative stress and inflammatory responses .

Comparison with Similar Compounds

2-{[(Benzylsulfonyl)acetyl]amino}-N-propylbenzamide can be compared with other benzamide derivatives such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it suitable for various applications in research and industry.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[(2-benzylsulfonylacetyl)amino]-N-propylbenzamide

InChI

InChI=1S/C19H22N2O4S/c1-2-12-20-19(23)16-10-6-7-11-17(16)21-18(22)14-26(24,25)13-15-8-4-3-5-9-15/h3-11H,2,12-14H2,1H3,(H,20,23)(H,21,22)

InChI Key

RBYMMBAEXARRHV-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CS(=O)(=O)CC2=CC=CC=C2

Origin of Product

United States

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